molecular formula C23H32N2 B12594395 N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine CAS No. 627526-29-8

N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine

Cat. No.: B12594395
CAS No.: 627526-29-8
M. Wt: 336.5 g/mol
InChI Key: RTBJKXGVICQZEA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes both benzhydryl and cyclohexylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with (1S)-1-cyclohexylethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5CH2Cl+C6H11CH(NH2)CH3C6H5CH2N(C6H11CH(CH3))CH2CH2NH2\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_{11}\text{CH}(\text{NH}_2)\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_6\text{H}_{11}\text{CH}(\text{CH}_3))\text{CH}_2\text{CH}_2\text{NH}_2 C6​H5​CH2​Cl+C6​H11​CH(NH2​)CH3​→C6​H5​CH2​N(C6​H11​CH(CH3​))CH2​CH2​NH2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

    Benzhydryl Compounds: Compounds containing the benzhydryl group, such as diphenhydramine.

    Cyclohexylethylamines: Compounds with a cyclohexylethyl group, such as cyclohexylethylamine.

Uniqueness

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine is unique due to its combination of benzhydryl and cyclohexylethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse fields of research.

Properties

CAS No.

627526-29-8

Molecular Formula

C23H32N2

Molecular Weight

336.5 g/mol

IUPAC Name

N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine

InChI

InChI=1S/C23H32N2/c1-19(20-11-5-2-6-12-20)24-17-18-25-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h3-4,7-10,13-16,19-20,23-25H,2,5-6,11-12,17-18H2,1H3/t19-/m0/s1

InChI Key

RTBJKXGVICQZEA-IBGZPJMESA-N

Isomeric SMILES

C[C@@H](C1CCCCC1)NCCNC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1CCCCC1)NCCNC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.